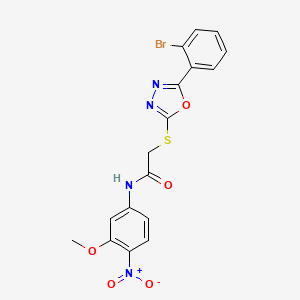

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide

Descripción

The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide features a 1,3,4-oxadiazole core substituted with a 2-bromophenyl group at position 5, a thioether linkage, and an acetamide moiety attached to a 3-methoxy-4-nitrophenyl group.

Propiedades

Fórmula molecular |

C17H13BrN4O5S |

|---|---|

Peso molecular |

465.3 g/mol |

Nombre IUPAC |

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxy-4-nitrophenyl)acetamide |

InChI |

InChI=1S/C17H13BrN4O5S/c1-26-14-8-10(6-7-13(14)22(24)25)19-15(23)9-28-17-21-20-16(27-17)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,23) |

Clave InChI |

KOJYFYVFYQBCAN-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-((5-(2-Bromofenil)-1,3,4-oxadiazol-2-il)tio)-N-(3-metoxí-4-nitrofenil)acetamida normalmente implica múltiples pasos:

Formación del anillo 1,3,4-oxadiazol: Esto se puede lograr mediante la ciclización de hidrazidas apropiadas con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas.

Formación de tioéter: El derivado de oxadiazol se puede hacer reaccionar con un compuesto de tiol para introducir el enlace tioéter.

Formación de acetamida: El paso final implica la reacción del tioéter con un agente de acilación para formar el grupo acetamida.

Métodos de producción industrial

Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y disolventes específicos.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el enlace tioéter.

Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en una amina.

Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, gas hidrógeno con un catalizador.

Nucleófilos: Aminas, tioles.

Productos principales

Oxidación: Sulfóxidos o sulfona.

Reducción: Derivados de amina.

Sustitución: Varios derivados de fenil sustituidos.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For example:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF7), ovarian cancer (OVCAR-8), and glioblastoma (SNB-19).

- Growth Inhibition : In vitro assays reported percent growth inhibitions (PGIs) of over 70% against several cancer types, indicating substantial anticancer activity. For instance, related compounds have shown PGIs of 86.61% against SNB-19 and 85.26% against OVCAR-8 .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

- Mechanism of Action : The thioether linkage in the compound may enhance its ability to penetrate bacterial cell walls.

- Activity Spectrum : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown minimum inhibitory concentrations (MICs) around 256 µg/mL for pathogens like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor:

- Target Enzymes : Research suggests that it could inhibit enzymes involved in critical metabolic pathways associated with disease progression.

- Relevance to Neurodegenerative Diseases : Similar compounds have been identified as inhibitors of acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of the Oxadiazole Ring : The initial step typically includes the condensation of appropriate aromatic amines with carbonyl compounds.

- Thioether Formation : Subsequent reactions involve introducing the thioether linkage through nucleophilic substitution.

- Final Acetamide Coupling : The final step attaches the acetamide group to complete the synthesis.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega reported on a series of oxadiazole derivatives where one derivative showed significant cytotoxicity against multiple cancer cell lines. The study highlighted how structural modifications influenced biological activity .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on a related series of compounds that exhibited promising antimicrobial properties against a range of bacterial strains. The study utilized standard methods like the broth microdilution technique to assess MIC values .

Mecanismo De Acción

El mecanismo de acción de este compuesto dependería de su objetivo biológico específico. En general, los derivados de oxadiazol pueden interactuar con enzimas o receptores, modulando su actividad. La presencia del grupo nitro sugiere posibles interacciones con vías biológicas sensibles a la redox.

Comparación Con Compuestos Similares

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Key Observations :

- Halogen Effects : Bromine at the 2-position (target) vs. 4-position (C₁₆H₁₁BrClN₃O₂S in ) may alter steric and electronic interactions. Bromine’s position impacts aromatic ring geometry and binding affinity in receptor models.

- Methoxy vs. Methyl Groups : The 3-methoxy group in the target compound introduces hydrogen-bonding capacity, unlike the 2-methyl group in , which primarily contributes to hydrophobicity.

Physicochemical Properties

- Melting Points: Analogs with nitro or phthalazinone groups (e.g., : 206–208°C) exhibit higher melting points due to increased polarity and intermolecular interactions. The target compound’s 3-methoxy-4-nitrophenyl group likely elevates its melting point compared to non-polar analogs .

- Solubility : The nitro group may reduce solubility in aqueous media, while the methoxy group could partially offset this by introducing moderate polarity. Thiadiazole analogs in (e.g., 5e: 132–134°C) show similar trends.

Actividad Biológica

The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₄BrN₃O₂S

- Molecular Weight : 404.28 g/mol

- CAS Number : 332114-24-6

The compound features a thio group linked to an oxadiazole moiety, which is known for its diverse biological activities. The presence of the bromophenyl and methoxy-nitrophenyl groups enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant activity against various pathogens.

In Vitro Studies

A study evaluating the antimicrobial activity of similar compounds reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that derivatives of 1,3,4-oxadiazoles can effectively inhibit bacterial growth.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines.

Case Studies

- Cell Line Testing : In a study involving various cancer cell lines, compounds similar to the target molecule exhibited IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl rings were crucial for enhancing cytotoxicity.

- Mechanism of Action : Molecular dynamics simulations revealed that these compounds interact with cellular proteins primarily through hydrophobic interactions, which are essential for their anticancer efficacy .

| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |

|---|---|---|

| A549 (Lung Cancer) | 6.26 | 10.00 |

| HCC827 | 6.48 | 12.00 |

Structure-Activity Relationship (SAR)

The SAR analysis of oxadiazole derivatives indicates that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.